N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine
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Overview
Description
N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine is a chemical compound characterized by the presence of an imidazole ring attached to a cyclobutanamine moiety through a propyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine typically involves the reaction of 3-(1H-Imidazol-1-yl)propylamine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the cyclobutanamine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can modulate signaling pathways by binding to receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Aminopropyl)imidazole
- 3-(1H-Imidazol-1-yl)propylamine
- N-(3-Aminopropyl)imidazole
Uniqueness
N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine is unique due to the presence of the cyclobutanamine moiety, which imparts distinct chemical and biological properties compared to other imidazole derivatives. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)cyclobutanamine |
InChI |
InChI=1S/C10H17N3/c1-3-10(4-1)12-5-2-7-13-8-6-11-9-13/h6,8-10,12H,1-5,7H2 |
InChI Key |
RQFKABPEJLLJQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCCCN2C=CN=C2 |
Origin of Product |
United States |
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